molecular formula C18H11N3OS3 B3016865 2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile CAS No. 868146-16-1

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile

Cat. No. B3016865
CAS RN: 868146-16-1
M. Wt: 381.49
InChI Key: IHNXVNBKSITPCU-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile, also known as BBOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBOT is a member of the benzothiazole family of compounds and has been shown to have a variety of biological effects.

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Benzothiazole Derivatives : It has been utilized in the synthesis of several new benzothiazole derivatives, proving its versatility in creating heterocyclic compounds with potential biological activities (Zaki et al., 2006).

Antimicrobial Activity

  • Benzothiazole-2-ylsulfanyl Derivatives : Derivatives of benzothiazole-2-ylsulfanyl have shown significant antibacterial and antifungal properties, demonstrating its potential in developing new antimicrobial agents (Chakraborty et al., 2014).

Chemoenzymatic Synthesis

  • Optically Active Derivatives : It has been used in baker's yeast-induced asymmetric synthesis, leading to the creation of optically active derivatives. This highlights its utility in chiral synthesis and pharmaceuticals (Nunno et al., 1999).

Fluoroacrylonitriles Synthesis

  • Alpha-Fluoro Acrylonitriles Production : Utilized in the synthesis of alpha-fluoro acrylonitriles, demonstrating its role in producing novel organic compounds with potential industrial applications (del Solar et al., 2008).

Anticonvulsant Evaluation

  • Novel Hydrazones/Acetohydrazones Synthesis : Its derivatives have been evaluated for anticonvulsant activity, contributing to the development of new therapeutic agents (Kumar et al., 2011).

Lipase-Catalyzed Reactions

  • Kinetic Resolution in Synthesis : The compound has been a subject in studies of lipase-catalyzed kinetic resolutions, offering insights into enantioselective synthesis methodologies (Borowiecki et al., 2013).

Metal Complex Formation

  • Silver(I) Complexes : Studies have explored its role in forming complex structures with metals like silver, indicating its potential in coordination chemistry and material science (Zou et al., 2004).

Quantum Chemical Studies

  • Reaction Pathway Analysis : Quantum chemical and experimental studies have been conducted on reactions involving this compound, shedding light on its chemical behavior and potential reaction pathways (Amosova et al., 2021).

Photolysis Studies

  • Sulfanyl Radical Reactivity : Laser flash photolysis studies have investigated the reactivity of benzothiazol-2-ylsulfanyl radicals, which is crucial for understanding its behavior under photochemical conditions (Alam et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for the research and application of this compound are not specified in the available sources .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS3/c19-9-11(17-20-12-5-1-3-7-15(12)24-17)14(22)10-23-18-21-13-6-2-4-8-16(13)25-18/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXVNBKSITPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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